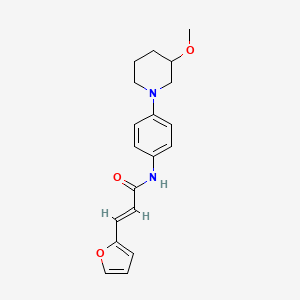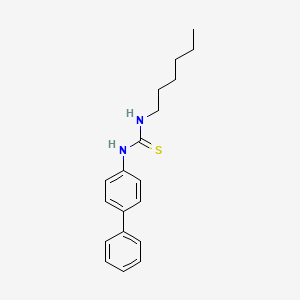
6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in numerous articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “this compound” would be a derivative of this basic quinoline structure.Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用
Synthesis and Characterization
A common theme across the studies is the synthesis of novel compounds derived from quinoline or thiadiazole moieties, highlighting the chemical versatility and potential for creating substances with varied biological activities. These syntheses often involve multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce different functional groups or to construct complex heterocyclic systems. For example, Aleksanyan and Hambardzumyan (2019) discuss the synthesis of quinoline derivatives through reactions involving quinoline-6-carbohydrazide, leading to products with triazole and thiadiazole rings Aleksanyan & Hambardzumyan, 2019. Similarly, Saeed et al. (2014) reported the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines, showcasing the diversity of compounds that can be synthesized from quinoline precursors Saeed, Abbas, Ibrar, & Bolte, 2014.
Biological Activities
The synthesized quinoline and thiadiazole derivatives are frequently evaluated for their biological activities, including antimicrobial, antibacterial, antifungal, and antitumor activities. Kidwai et al. (2000) describe the synthesis of antibacterial quinolines using microwaves, highlighting the potential for rapid synthesis methods to produce compounds with promising biological activities Kidwai, Bhushan, Sapra, Saxena, & Gupta, 2000. Naik et al. (2006) explored the synthesis of selenadiazoles and thiadiazoles with antimicrobial properties, further emphasizing the broad spectrum of biological activities that can be targeted through chemical modification of quinoline compounds Naik, Ramesha, Swetha, & Roopa, 2006.
作用機序
将来の方向性
特性
IUPAC Name |
6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVDBNWSAMQASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)




![N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride](/img/structure/B2630139.png)

![(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2630142.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2630144.png)
![N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2630145.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2630146.png)
